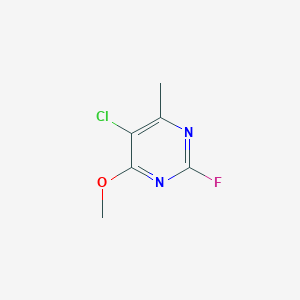

![molecular formula C6H5N3O2S B6299809 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 90030-94-7](/img/structure/B6299809.png)

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of biological activities . They are structurally similar to nucleic purine bases and are characterized by the presence of a pharmacologically favorable substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a multicomponent reaction . For example, a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature can yield an excellent product .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically analyzed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using in silico ADMET studies and drug-likeness studies .Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with related compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Related compounds that inhibit cdk2 have been shown to significantly inhibit the growth of various cell lines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione in laboratory experiments include its low cost, its easy synthesis, and its wide range of potential applications. Additionally, this compound is non-toxic and has a low environmental impact, making it a safe and environmentally friendly compound to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of extensive research, as the biochemical and physiological effects of this compound have not been extensively studied.

Direcciones Futuras

The future directions for 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research is needed to determine the optimal synthesis method for this compound, as well as the optimal conditions for its use in laboratory experiments. Finally, further research is needed to explore the potential of this compound as a drug delivery vehicle, as well as its potential to be used in the synthesis of other compounds.

Métodos De Síntesis

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione can be synthesized using a variety of methods, including the condensation of isothiazolone and pyrimidine, the reaction of isothiazolone and ethyl acetoacetate, and the reaction of isothiazolone and aryl amines. The condensation of isothiazolone and pyrimidine is the most commonly used synthesis method, and is accomplished by the reaction of isothiazolone and pyrimidine in the presence of an acid catalyst. The reaction of isothiazolone and ethyl acetoacetate is also a viable synthesis method, and is accomplished by the reaction of isothiazolone and ethyl acetoacetate in the presence of a base catalyst. Finally, the reaction of isothiazolone and aryl amines is also a viable synthesis method, and is accomplished by the reaction of isothiazolone and aryl amines in the presence of a base catalyst.

Aplicaciones Científicas De Investigación

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione has a wide range of potential applications in the fields of medicine and science. In the field of medicine, this compound has been studied for its potential as a drug delivery vehicle, its ability to act as a ligand, and its strong antioxidant activity. In the field of science, this compound has been studied for its ability to interact with proteins, its potential to act as a catalyst, and its potential to act as a solvent. Additionally, this compound has been studied for its potential to be used in the synthesis of other compounds, such as quinolines and thiazoles.

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary greatly depending on the specific compound. It’s important to note that while some pyrimidine derivatives have shown promising results in laboratory settings, further testing and clinical trials are often needed to fully understand their safety profile .

Propiedades

IUPAC Name |

3-methyl-7H-[1,2]thiazolo[5,4-d]pyrimidine-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c1-2-3-4(10)7-6(11)8-5(3)12-9-2/h1H3,(H2,7,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLNEUFJVXIZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC2=C1C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)